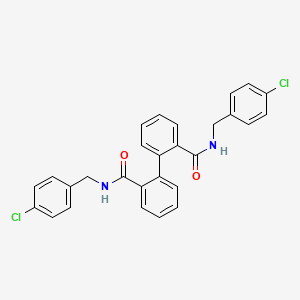![molecular formula C25H20F3N3O2S B11088267 (2Z)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11088267.png)
(2Z)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-Benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a trifluoromethyl group, and various aromatic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The benzyl and phenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under anhydrous conditions and in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-Benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2E)-3-Benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Industrial Chemistry: The compound is utilized in the development of catalysts and other industrial chemicals due to its unique structural features.
Mécanisme D'action
The mechanism of action of (2E)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for medical purposes.
Uniqueness
(2E)-3-Benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide is unique due to its complex structure, which includes a thiazinane ring and a trifluoromethyl group. This structural complexity imparts specific chemical and physical properties that are not found in simpler compounds like dichloroaniline or Ringer’s lactate solution.
This detailed article provides a comprehensive overview of (2E)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C25H20F3N3O2S |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
3-benzyl-4-oxo-N-phenyl-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H20F3N3O2S/c26-25(27,28)18-11-13-20(14-12-18)30-24-31(16-17-7-3-1-4-8-17)22(32)15-21(34-24)23(33)29-19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,29,33) |
Clé InChI |
DMNBJHJUQPOGKV-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC(=NC2=CC=C(C=C2)C(F)(F)F)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-fluorophenyl)amino]methyl}-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088187.png)

![N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11088201.png)
![4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B11088209.png)
![3'-(4-chlorophenyl)-1-[(4-methylpiperidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11088215.png)
![5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B11088243.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11088248.png)
![2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11088250.png)
![ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11088257.png)
![5-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]pentanamide](/img/structure/B11088262.png)
![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11088265.png)
![4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11088271.png)
![2-[5'-Benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide](/img/structure/B11088274.png)
![3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11088278.png)
